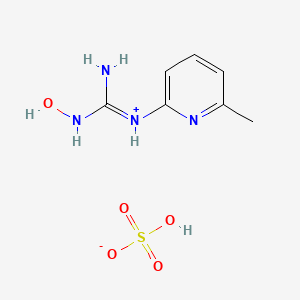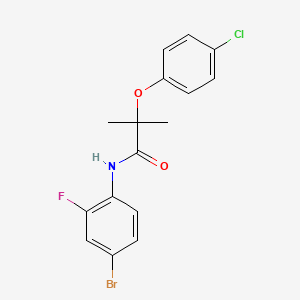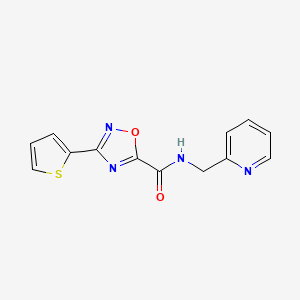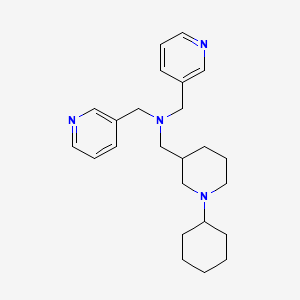
N''-hydroxy-N-(6-methyl-2-pyridinyl)guanidine sulfate (salt)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N''-hydroxy-N-(6-methyl-2-pyridinyl)guanidine sulfate (salt), also known as HMPG, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA damage repair.
作用机制
N''-hydroxy-N-(6-methyl-2-pyridinyl)guanidine sulfate (salt) inhibits PARP by binding to the enzyme's catalytic domain, which prevents the enzyme from synthesizing poly(ADP-ribose) chains on damaged DNA. This leads to the accumulation of DNA damage and ultimately cell death. N''-hydroxy-N-(6-methyl-2-pyridinyl)guanidine sulfate (salt) is a selective inhibitor of PARP1 and PARP2, which are the two most abundant isoforms of the enzyme.
Biochemical and Physiological Effects:
Inhibition of PARP by N''-hydroxy-N-(6-methyl-2-pyridinyl)guanidine sulfate (salt) has been shown to induce cell death in cancer cells and sensitize them to DNA-damaging agents. N''-hydroxy-N-(6-methyl-2-pyridinyl)guanidine sulfate (salt) has also been shown to reduce inflammation and oxidative stress in animal models of disease. However, the use of N''-hydroxy-N-(6-methyl-2-pyridinyl)guanidine sulfate (salt) in humans is still in the early stages of development and further studies are needed to determine its safety and efficacy.
实验室实验的优点和局限性
N''-hydroxy-N-(6-methyl-2-pyridinyl)guanidine sulfate (salt) is a potent and selective inhibitor of PARP, which makes it a valuable tool for studying the role of PARP in DNA damage repair and other biological processes. However, its use in lab experiments is limited by its high cost and low solubility in aqueous solutions. Additionally, N''-hydroxy-N-(6-methyl-2-pyridinyl)guanidine sulfate (salt) has a short half-life and requires frequent dosing, which can be challenging in some experimental settings.
未来方向
There are several potential future directions for the use of N''-hydroxy-N-(6-methyl-2-pyridinyl)guanidine sulfate (salt) in scientific research. One area of interest is the development of more potent and selective PARP inhibitors that can be used in clinical settings. Another area of interest is the development of combination therapies that target both PARP and other DNA repair pathways. Additionally, the use of N''-hydroxy-N-(6-methyl-2-pyridinyl)guanidine sulfate (salt) in animal models of disease may provide insights into the role of PARP in various pathological conditions. Overall, N''-hydroxy-N-(6-methyl-2-pyridinyl)guanidine sulfate (salt) is a valuable tool for studying the role of PARP in DNA damage repair and has the potential to lead to the development of new therapies for cancer and other diseases.
合成方法
The synthesis of N''-hydroxy-N-(6-methyl-2-pyridinyl)guanidine sulfate (salt) involves the reaction of 6-methyl-2-pyridinecarboxaldehyde with guanidine hydrochloride, followed by oxidation with hydrogen peroxide to yield the desired product. The final step involves the addition of sulfuric acid to produce the sulfate salt of N''-hydroxy-N-(6-methyl-2-pyridinyl)guanidine sulfate (salt). The purity of the compound can be increased by recrystallization from water.
科学研究应用
N''-hydroxy-N-(6-methyl-2-pyridinyl)guanidine sulfate (salt) has been extensively used in scientific research as a tool to study the role of PARP in DNA damage repair. PARP is an enzyme that is activated in response to DNA damage and plays a critical role in repairing single-strand DNA breaks. Inhibition of PARP by N''-hydroxy-N-(6-methyl-2-pyridinyl)guanidine sulfate (salt) has been shown to sensitize cancer cells to DNA-damaging agents, such as radiation and chemotherapy. N''-hydroxy-N-(6-methyl-2-pyridinyl)guanidine sulfate (salt) has also been used to study the role of PARP in other biological processes, such as inflammation and neurodegeneration.
属性
IUPAC Name |
(E)-[amino-(hydroxyamino)methylidene]-(6-methylpyridin-2-yl)azanium;hydrogen sulfate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O.H2O4S/c1-5-3-2-4-6(9-5)10-7(8)11-12;1-5(2,3)4/h2-4,12H,1H3,(H3,8,9,10,11);(H2,1,2,3,4) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQURXANOYFGBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)[NH+]=C(N)NO.OS(=O)(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC=C1)/[NH+]=C(\N)/NO.OS(=O)(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-[amino-(hydroxyamino)methylidene]-(6-methylpyridin-2-yl)azanium;hydrogen sulfate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[5-(2,5-dimethyl-4-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B6079830.png)


![ethyl 3,5-dimethyl-4-{[4-(6-oxo-1,6-dihydropyrimidin-4-yl)piperidin-1-yl]carbonyl}-1H-pyrrole-2-carboxylate](/img/structure/B6079854.png)

![2-{[6-(4-bromophenyl)-3-cyano-4-phenylpyridin-2-yl]thio}-N-(2-iodophenyl)acetamide](/img/structure/B6079883.png)
![5-{1-[(5-bromo-2-thienyl)sulfonyl]-2-pyrrolidinyl}-3-ethylisoxazole](/img/structure/B6079886.png)
![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(3-methyl-1H-pyrazol-1-yl)acetamide](/img/structure/B6079894.png)
![N,N-dimethyl-N'-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]sulfamide](/img/structure/B6079898.png)


![3-(3-chlorophenyl)-3-(3-hydroxyphenyl)-N-[(3-methyl-4-pyridinyl)methyl]propanamide](/img/structure/B6079923.png)
![N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B6079924.png)
![(1S*,4S*)-2-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-azabicyclo[2.2.1]heptane](/img/structure/B6079933.png)